N-((4-(3,4-dichlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide
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Description
N-((4-(3,4-dichlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C19H17Cl2FN4OS and its molecular weight is 439.33. The purity is usually 95%.
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Biological Activity
N-((4-(3,4-dichlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide is a compound of interest due to its potential biological activity, particularly in the field of pharmacology. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₈H₁₈Cl₂N₄OS
- Molecular Weight : 410.6 g/mol
- CAS Number : 476452-15-0
The compound's biological activity is primarily attributed to its interaction with various biological targets. It has been shown to act on specific receptors and enzymes that are critical in mediating inflammatory responses and other cellular processes.
- G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs involved in inflammation and immune responses. GPCRs are known to play significant roles in various physiological processes, including neurotransmission and cell signaling .
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes critical for pathogen survival or cancer cell proliferation. This inhibition can lead to reduced cell viability in specific cancer cell lines.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : The triazole moiety is often associated with antifungal properties. Studies have demonstrated that similar compounds can inhibit the growth of various fungal pathogens.
- Anticancer Properties : Some derivatives of triazole compounds have shown promise in cancer treatment by inducing apoptosis in tumor cells and inhibiting tumor growth .
Case Study 1: Antifungal Activity
A study investigated the antifungal properties of triazole derivatives, including this compound. The results indicated significant inhibition against Candida albicans, suggesting potential use as an antifungal agent.
Case Study 2: Cancer Cell Line Testing
In vitro studies on human cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. This mechanism highlights its potential as a therapeutic agent in oncology.
Biological Activity | Target Pathogen/Cell Line | Effect Observed |
---|---|---|
Antifungal | Candida albicans | Growth inhibition |
Anticancer | MCF-7 (breast cancer) | Induced apoptosis |
Properties
IUPAC Name |
N-[[4-(3,4-dichlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2FN4OS/c1-2-8-28-19-25-24-17(26(19)14-6-7-15(20)16(21)10-14)11-23-18(27)12-4-3-5-13(22)9-12/h3-7,9-10H,2,8,11H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUNLVZCSIUQMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC(=C(C=C2)Cl)Cl)CNC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.